Melengestrol

Vue d'ensemble

Description

Melengestrol : est une progestine stéroïdienne appartenant au groupe de la 17α-hydroxyprogestérone. Il est connu pour ses propriétés antinéoplasiques, bien qu'il n'ait jamais été commercialisé pour une utilisation humaine. Un dérivé acylé, l'acétate de mélengestrol, est couramment utilisé comme promoteur de croissance chez les animaux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du mélengestrol implique plusieurs étapes à partir de la diosgénine. L'intermédiaire clé est l'acétate de 6-méthyl-16-déhydroprégnénolone. La voie de synthèse comprend les étapes suivantes :

Conversion de la diosgénine en 3-toluènesulfonate : Cela implique la solvolyse du dérivé d'alcool homoallylique pour donner le 3,5-cyclostéroïde.

Oxydation : Le produit est oxydé en utilisant du chlorochromate de pyridinium pour former une cétone.

Réaction avec l'iodure de méthylmagnésium : Cette étape donne deux carbinols isomères, l'isomère α étant prédominant.

Solvolyse en présence d'acide acétique : Cela inverse la transformation cyclopropylcarbinyle pour donner l'acétate homoallylique.

Élimination de la chaîne latérale de la sapogénine : Cela conduit au produit souhaité, l'acétate de 6-méthyl-16-déhydroprégnénolone.

Méthodes de production industrielle : La production industrielle de l'acétate de mélengestrol implique l'utilisation de la 3 bêta-hydroxyle-16 bêta-méthyle-16 alpha, 17 alpha-époxy prégna-5-ène-20-one comme initiateur .

Analyse Des Réactions Chimiques

Hydroxylation Reactions

Melengestrol is metabolized via hydroxylation, predominantly mediated by hepatic cytochrome P450 (CYP) enzymes. Key hydroxylated metabolites and their formation pathways are summarized below:

Major Metabolites Identified in Bovine Liver Microsomes

| Metabolite | Position of Hydroxylation | Relative Abundance | Enzymatic Pathway |

|---|---|---|---|

| Metabolite E | 2β-hydroxy-MGA | Most abundant | CYP3A4 isoform |

| Metabolite C | 6-hydroxymethyl-MGA | High | CYP1A2, 2C8, 2C9 |

| Metabolite D | 15β-hydroxy-MGA | Moderate | CYP3A4 |

| Metabolite B | 2β,15β-dihydroxy-MGA | Least abundant | Sequential oxidation of Metabolite D |

-

Experimental Conditions :

-

Stereochemical Notes :

Conjugation Reactions

This compound and its hydroxylated metabolites undergo phase II conjugation:

Conjugation Pathways in Excretion

| Conjugate Type | Substrate | Detection Method | Excretion Route |

|---|---|---|---|

| Glucuronide | 6-hydroxymethyl-MGA | Hydrolysis + column chromatography | Urine (30%) |

| Sulfate | 15β-hydroxy-MGA | Partition chromatography | Urine (4.4%) |

-

Key Findings :

Role of CYP Isoforms

| CYP Isoform | Primary Reaction | Metabolite Produced | Bioactivity (% of MGA) |

|---|---|---|---|

| CYP3A4 | 2β-hydroxylation | Metabolite E | 8.59% |

| CYP1A2 | 6-hydroxymethylation | Metabolite C | 0.23% |

| CYP2C8/9 | 15β-hydroxylation | Metabolite D | 0.09% |

-

Bioactivity Data :

Stability and Degradation

Applications De Recherche Scientifique

Reproductive Management

Inhibition of Estrus and Ovulation

MGA is widely utilized to control estrus in cattle. It inhibits ovulation and estrus behavior, which can enhance reproductive efficiency during breeding programs. A study involving 264 dairy and beef heifers showed that the administration of MGA resulted in a significant decrease in the incidence of detectable corpus luteum while increasing follicular activity .

Case Study: Control of Ovulation

- Study Design : 264 heifers treated with 0.4 mg MGA daily.

- Results :

- Corpus luteum detection decreased from 76% to 10%.

- Follicular size increased significantly over time.

| Parameter | Control Group | MGA Treatment Group |

|---|---|---|

| Detectable Corpus Luteum (%) | 76% | 10% |

| Follicle Size Increase (%) | N/A | Significant |

Growth Promotion

MGA is also used to improve growth performance in feedlot cattle. Research indicates that feeding MGA can lead to small but statistically significant improvements in average daily gain (ADG). For instance, a dose-response study showed an increase in ADG by approximately 2.2% at a dose of 0.1 mg MGA per day .

Case Study: Feedlot Performance

- Study Design : Analysis of growth performance across multiple feedlots.

- Results :

| Dose of MGA (mg/day) | Average Daily Gain Improvement (%) |

|---|---|

| 0.1 | 2.2 |

| Higher doses | No significant improvement |

Health Management

MGA has been evaluated for its potential role in managing health issues such as acute interstitial pneumonia (AIP) in cattle. A large-scale monitoring study involving over 906,000 cattle indicated that the use of MGA did not correlate with an increased incidence of AIP, suggesting its safety profile in this context .

Health Monitoring Study

- Study Design : Monitoring symptoms across multiple feedlots over three years.

- Results :

| Health Issue | Incidence with MGA (%) | Incidence without MGA (%) |

|---|---|---|

| Acute Interstitial Pneumonia | Low | Low |

Toxicological Evaluations

Toxicological studies have assessed the safety and potential adverse effects of MGA. Notable findings include mammary gland hyperplasia and endometrial hyperplasia at elevated doses . The acceptable daily intake (ADI) for humans has been established at 0-0.03 µg/kg body weight based on comprehensive assessments .

Toxicological Findings Summary

| Study Type | Observed Effects | NOAEL (µg/kg bw/day) |

|---|---|---|

| Developmental Toxicity | Cleft palate, clubfoot | 1.5 |

| Reproductive Toxicity | Hormonal disruptions | 5 |

| General Toxicity | Low acute toxicity | >2.5 |

Mécanisme D'action

Melengestrol exerts its effects by acting as a progestin. It suppresses the secretion of gonadotropin-releasing hormone, luteinizing hormone, and follicle-stimulating hormone by the pituitary gland. This suppression alters the menstrual cycle to suppress ovulation .

Comparaison Avec Des Composés Similaires

Composés similaires :

Médrogestone : Une autre progestine stéroïdienne ayant des propriétés similaires.

Acétate de mégestrol : Une progestine synthétique ayant des effets physiologiques similaires à ceux de la progestérone naturelle.

Unicité : Le mélengestrol est unique en raison de son utilisation spécifique dans la reproduction animale et de son activité progestative puissante. Son dérivé acylé, l'acétate de mélengestrol, est largement utilisé comme promoteur de croissance chez les animaux .

Activité Biologique

Melengestrol acetate (MGA) is a synthetic progestin commonly used in veterinary medicine, particularly for controlling reproduction in livestock and certain zoo species. This article explores the biological activity of MGA, focusing on its mechanisms of action, metabolic pathways, and effects on various biological systems.

MGA primarily exerts its biological effects through the activation of progesterone receptors (PR). Studies have shown that MGA has a higher binding affinity for PR compared to natural progesterone, norgestomet, and other progestins. Specifically, in experiments using MCF-7 cells, MGA demonstrated significant progestogenic activity at concentrations ranging from to , indicating its potency as a progestin .

Table 1: Relative Binding Affinity of MGA and Other Compounds

| Compound | Binding Affinity (Relative) |

|---|---|

| This compound Acetate | Highest |

| Norgestomet | Higher than MGA |

| Progesterone | Lower than MGA |

| R5020 | Comparable to MGA |

Metabolism and Residue Studies

MGA is metabolized primarily by the cytochrome P450 enzyme system, particularly the CYP3A4 isoenzyme. The metabolites generated include several hydroxylated forms (Metabolites B, C, D, and E), which also exhibit biological activity but at varying levels. For instance, Metabolite E showed a relative activity of 8.59% compared to parent MGA under controlled conditions .

Table 2: Relative Activity of MGA Metabolites in PR Assays

| Metabolite | Relative Activity (%) | 95% Confidence Interval (%) |

|---|---|---|

| Metabolite B | 0.16 | 0.03 - 0.89 |

| Metabolite C | 0.23 | 0.05 - 1.05 |

| Metabolite D | 0.09 | 0.02 - 0.39 |

| Metabolite E | 8.59 | 1.88 - 39.30 |

| This compound | 0.85 | 0.02 - 47.08 |

Biological Effects

MGA's biological activity extends beyond progestogenic effects; it also exhibits glucocorticoid-like properties at higher concentrations. Notably, studies have indicated that MGA does not suppress folliculogenesis in zoo canids, suggesting that its reproductive effects may vary significantly across species .

In terms of physiological impacts, MGA has been shown to induce significant changes in serum biochemical parameters, including increased levels of cholesterol and glucose . Additionally, it has been linked to dose-dependent increases in body weight and uterine weight in animal studies .

Case Studies and Research Findings

- Reversibility of Reproductive Effects : A study on golden-headed lion tamarins indicated that approximately 34% resumed breeding after the removal of MGA implants, highlighting the reversible nature of its reproductive effects .

- Toxicological Evaluations : In various animal studies, including those on mice and rabbits, MGA administration resulted in significant alterations in serum prolactin levels and mammary gland development, suggesting potential implications for endocrine function .

- Growth Promotion : Research has also explored the use of MGA as a growth promoter in livestock; however, concerns regarding health risks to consumers due to hormone residues have been raised .

Propriétés

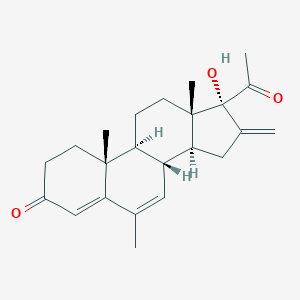

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17-,18+,20+,21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHAOBQKCCIRLO-IBVJIVQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC(=C)[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204869 | |

| Record name | Melengestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5633-18-1 | |

| Record name | Melengestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5633-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melengestrol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melengestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11529 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Melengestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melengestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELENGESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX98J4T6JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.